molecular formula C11H16N2O2 B13941439 n-(4-Methoxyphenyl)isobutyrohydrazide

n-(4-Methoxyphenyl)isobutyrohydrazide

Cat. No.: B13941439
M. Wt: 208.26 g/mol
InChI Key: LEIMYESXGCCNMD-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)isobutyrohydrazide is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research, belonging to the class of 4-methoxyphenyl hydrazide derivatives. This structural motif is recognized as a privileged template in the design of novel bioactive compounds. Researchers can leverage this compound as a key intermediate in the exploration of new therapeutic agents. Compounds based on the 4-methoxyphenyl hydrazide structure have demonstrated promising anthelmintic properties in scientific studies. For instance, a simplified derivative of the widely used anthelmintic drug albendazole, which shares this core structure, was shown to effectively affect the viability of parasitic nematodes like Toxocara canis in a time- and concentration-dependent manner, while exhibiting a favorable cytotoxicity profile compared to the parent drug . This positions such derivatives as important candidates in the pipeline for discovering novel treatments for neglected helminth infections . Furthermore, hydrazide derivatives incorporating the 4-methoxyphenyl group have been extensively investigated for their anti-inflammatory and anti-tumor potential. Research indicates that these compounds can significantly inhibit the production of nitric oxide (NO), a key mediator in the inflammatory cascade, and exhibit potent activity in models of bladder cancer by repressing the pro-inflammatory tumor microenvironment . The hydrazide group itself is a functionally rich pharmacophore, contributing to hydrolytic stability and providing hydrogen bond donors/acceptors that are crucial for target engagement . As a research chemical, this compound serves as a versatile building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies aimed at optimizing biological potency and physicochemical properties.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-methylpropanehydrazide

InChI

InChI=1S/C11H16N2O2/c1-8(2)11(14)13(12)9-4-6-10(15-3)7-5-9/h4-8H,12H2,1-3H3

InChI Key

LEIMYESXGCCNMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(C1=CC=C(C=C1)OC)N

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-Methoxyphenyl)isobutyrohydrazide typically involves the reaction of 4-methoxybenzoyl chloride with isobutyrohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

N-(4-Methoxyphenyl)isobutyrohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amines .

Scientific Research Applications

N-(4-Methoxyphenyl)isobutyrohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development.

    Industry: In industrial applications, it is used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)isobutyrohydrazide involves its interaction with molecular targets such as enzymes and proteins. The hydrazide group can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This interaction is often studied using computational models and experimental techniques to understand the pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzohydrazide Derivatives

Compounds like 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)benzamide () and 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide () share the hydrazide core but differ in substituents. Key distinctions include:

  • Electronic Effects : The oxadiazole ring in introduces electron-withdrawing properties, altering solubility and reactivity compared to the isobutyroyl group in the target compound.
  • Spectral Data : IR spectra of these analogs show C=O stretches at 1663–1682 cm⁻¹ (amide) and 1600 cm⁻¹ (aromatic C=C), similar to N-(4-Methoxyphenyl)isobutyrohydrazide .

Table 1: Structural and Spectral Comparison

Compound Key Functional Groups IR Bands (cm⁻¹) Biological Activity
This compound Isobutyroyl hydrazide, 4-methoxyphenyl 1660–1680 (C=O), 3150–3319 (NH) Under investigation
4-[5-(2-Methoxyphenyl)-oxadiazol-2-yl]benzohydrazide Oxadiazole, benzohydrazide 1663 (C=O), 1600 (C=C) Anticancer (moderate)
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide Isoindolinone, propanamide 1720 (C=O), 3278–3414 (NH) Antioxidant (1.4× ascorbic acid)
Triazole and Thiazole Derivatives

Compounds such as N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide () and triazole derivatives () demonstrate how heterocyclic rings modulate activity:

  • Cardioprotective Activity : The thiazole derivative in showed superior cardioprotective effects to Levocarnitine, likely due to enhanced hydrogen bonding from the thiazole ring .
  • Synthesis Routes : Triazoles (e.g., compounds [7–9] in ) are synthesized via cyclization of hydrazinecarbothioamides, contrasting with the direct acylation used for this compound .
Anticancer and Antioxidant Activity

Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide () highlight the impact of substituents:

  • Cytotoxicity: Thiadiazole and triazole derivatives exhibited higher cytotoxicity against glioblastoma (U-87) than breast cancer (MDA-MB-231) cells. For example, 1-(4-fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone showed IC₅₀ values ~10 µM for U-87 .
  • Antioxidant Capacity: The presence of isoindolinone or naphthalene moieties doubled antioxidant activity compared to ascorbic acid, whereas unsubstituted hydrazides showed minimal effects .
Physicochemical Properties
  • Hydrogen Bonding : Piperazin-ium salts () form infinite chains via N–H···O and O–H···O bonds, enhancing stability. Similar interactions are expected in this compound, affecting solubility and crystallinity .
  • Tautomerism : Triazole-thione derivatives () exist in thione tautomeric forms, confirmed by absence of S–H IR bands (~2500 cm⁻¹). This contrasts with hydrazides, which lack tautomeric flexibility .

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